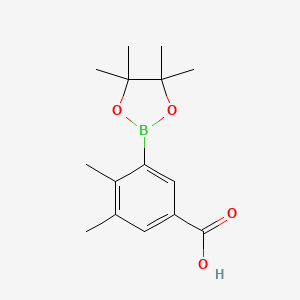

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Beschreibung

Historical Context and Development

The development of this compound must be understood within the broader historical trajectory of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in the nineteenth century. Frankland first prepared and isolated a boronic acid in 1860 by treating diethylzinc with triethylborate, yielding the highly air-sensitive triethylborane, which upon slow oxidation in ambient air provided ethylboronic acid. This landmark achievement established the foundation for what would become one of the most important classes of organometallic compounds in modern synthetic chemistry.

The early history of organoboron compounds was marked by significant challenges that limited their widespread adoption. As documented in historical accounts, organoboron compounds were known as early as 1862 when Frankland first prepared them, but no particular interest in these compounds was aroused due to the difficulty and expense of their preparation as well as their extreme instability. The situation began to change dramatically with the rise of modern electronic theories of chemical combination, as organoboron compounds were discovered to exhibit properties and undergo reactions that would substantiate these theoretical frameworks.

The transformation of organoboron chemistry from a niche area of academic curiosity to a cornerstone of synthetic methodology occurred primarily in the latter half of the twentieth century. Since 1936, possibly over a hundred organoboron compounds of many different types have been prepared, representing a remarkable acceleration in research activity. This period witnessed the development of more stable and synthetically useful organoboron derivatives, including the crucial innovation of boronic esters that provided enhanced stability while maintaining synthetic utility.

The specific development of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, commonly known as pinacol boronic esters, represents a particularly significant advancement in organoboron chemistry. These compounds addressed many of the stability and handling issues that had historically plagued boronic acids, providing a practical solution for the storage and manipulation of organoboron compounds in synthetic applications. The pinacol ester functionality serves as both a protecting group and an activating group, allowing for controlled reactivity under specific reaction conditions while providing enhanced stability under ambient conditions.

The emergence of this compound as a commercially available research compound reflects the maturation of organoboron chemistry as a field. Currently available from specialized chemical suppliers with high purity specifications of 95% or greater, this compound represents the culmination of decades of methodological development in organoboron synthesis and purification. The fact that such complex, highly functionalized organoboron compounds can now be routinely prepared and commercialized demonstrates the remarkable progress that has been achieved since Frankland's initial discoveries.

Significance in Organoboron Chemistry

The significance of this compound within the broader context of organoboron chemistry stems from its embodiment of several key principles that have made organoboron compounds indispensable tools in modern synthetic chemistry. Organoboron compounds play prominent roles in structural, synthetic, and materials chemistry because boron atoms can feature electrophilic, ambiphilic, or nucleophilic character, depending on their chemical environment and the specific reactions in which they participate.

The versatile reactivity profile of organoboron compounds has led to their widespread adoption across multiple areas of synthetic chemistry. A growing number of boron-mediated reactions have become vital tools for synthetic chemistry, particularly in asymmetric synthesis, metal-catalyzed processes, acid catalysis, and multicomponent reactions. As a result, boronic acids and related molecules have evolved as major players in synthetic and medicinal chemistry, with applications ranging from pharmaceutical intermediate synthesis to materials science.

The structural features of this compound exemplify several important aspects of modern organoboron compound design. The presence of the tetramethyl dioxaborolane group provides exceptional stability compared to the corresponding free boronic acid, while still maintaining the ability to participate in cross-coupling reactions under appropriate conditions. This balance between stability and reactivity is crucial for practical synthetic applications, as it allows for the handling and storage of the compound under normal laboratory conditions while preserving its synthetic utility.

The multiple methyl substituents on the aromatic ring serve several important functions beyond simple structural modification. These substituents can influence the electronic properties of the aromatic system, potentially affecting both the reactivity of the boronic ester group and the regioselectivity of subsequent transformations. Additionally, the steric bulk provided by these substituents can play a crucial role in controlling the stereochemical outcomes of reactions, particularly in metal-catalyzed cross-coupling processes where precise control over molecular geometry is essential.

The carboxylic acid functionality present in this compound adds another dimension of synthetic utility, providing a handle for further functionalization and modification. This combination of reactive functionalities within a single molecule makes this compound particularly valuable as a building block for the construction of more complex molecular architectures. The ability to selectively manipulate either the boronic ester group or the carboxylic acid group provides synthetic chemists with considerable flexibility in designing synthetic routes to target molecules.

Table 1: Key Physical and Chemical Properties of this compound

The analytical challenges associated with highly reactive pinacolboronate esters have been well-documented in the literature, highlighting the sophisticated nature of these compounds. Pinacolboronate esters pose unique analytical challenges due to their facile hydrolysis to the corresponding boronic acid, which is nonvolatile and poorly soluble in organic solvents. This makes gas chromatography and normal-phase high-performance liquid chromatography analysis unsuitable, while reversed-phase mode analysis can promote rapid sample degradation to the boronic acid under typical sample preparation and analysis conditions.

Classification within Boronic Acid Derivatives

The classification of this compound within the broader family of boronic acid derivatives reveals its position as a sophisticated member of the organoboron compound class. Structurally, boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups to fill the remaining valences on the boron atom. The sp2-hybridized boron atom possesses a vacant p orbital that is orthogonal to the three substituents, which are oriented in a trigonal planar geometry.

Within the general classification system for organoboron compounds, this particular molecule falls into several overlapping categories. First, it belongs to the class of boronic esters, which are formed between a boronic acid and an alcohol. The general comparison between boronic acids and boronic esters can be summarized as follows: boronic acids have the general formula RB(OH)2, while boronic esters have the general formula RB(OR)2. In the case of this compound, the ester is formed with pinacol (2,3-dimethyl-2,3-butanediol), creating a five-membered cyclic structure.

The compound specifically belongs to the subclass known as dioxaborolanes, which are compounds with five-membered cyclic structures containing the carbon-oxygen-boron-oxygen-carbon linkage. This cyclic structure provides enhanced stability compared to acyclic boronic esters while maintaining the synthetic utility of the boronic acid functionality. The alternative six-membered ring analogues are known as dioxaborinanes, but the five-membered ring system is generally preferred due to its superior stability and ease of formation.

From the perspective of aromatic substitution patterns, this compound represents a highly substituted aromatic boronic ester derivative. The aromatic ring bears three substituents: two methyl groups at the 3 and 4 positions, the dioxaborolane group at the 5 position, and the carboxylic acid group at the 1 position. This substitution pattern places the compound in the category of polysubstituted aromatic boronic esters, which are often more challenging to synthesize but offer enhanced synthetic utility due to their multiple reactive sites.

Table 2: Classification Hierarchy of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| General Class | Organoboron Compounds | Compounds containing carbon-boron bonds |

| Functional Group Class | Boronic Acid Derivatives | Compounds related to RB(OH)2 structure |

| Structural Class | Boronic Esters | RB(OR)2 general structure |

| Ring Structure Class | Dioxaborolanes | Five-membered cyclic boronic esters |

| Substitution Pattern | Polysubstituted Aromatic | Multiple substituents on aromatic ring |

| Functional Diversity | Multifunctional | Contains both boronic ester and carboxylic acid groups |

The multifunctional nature of this compound places it in an elite category of boronic acid derivatives that combine the reactivity of the boronic ester group with additional functional groups that can participate in orthogonal chemistry. This characteristic makes the compound particularly valuable for complex synthetic applications where multiple transformations must be performed in a controlled sequence. The presence of both the boronic ester functionality and the carboxylic acid group provides opportunities for selective functionalization, enabling the construction of molecular architectures that would be difficult to access through other synthetic approaches.

The compound's classification as a research-grade chemical, with specifications requiring a minimum purity of 95%, reflects its status as a specialized synthetic intermediate rather than a commodity chemical. This high purity requirement is necessary to ensure reproducible results in sensitive synthetic applications, particularly in metal-catalyzed cross-coupling reactions where trace impurities can significantly impact reaction outcomes. The availability of such high-purity organoboron compounds from commercial suppliers represents a significant advancement in the field, enabling researchers to access complex building blocks without the need for extensive in-house synthesis and purification protocols.

Eigenschaften

IUPAC Name |

3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-9-7-11(13(17)18)8-12(10(9)2)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWPYBXTTPJEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mode of Action

It is known that similar compounds can participate in borylation reactions. In these reactions, the compound interacts with its targets (usually organic substrates) to form boronate esters.

Biochemical Pathways

It is known that similar compounds can participate in various organic synthesis reactions, such as the suzuki-miyaura coupling reaction.

Biologische Aktivität

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boron-containing compound that has garnered attention for its potential biological applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzoic acid moiety substituted with dimethyl groups and a boronate ester. Its molecular formula is , and it features a unique dioxaborolane group that enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its enzyme inhibition properties and cell growth modulation . The following sections detail these aspects.

Enzyme Inhibition

Studies have shown that compounds with a similar boronate structure exhibit varying degrees of inhibition against glycosidases and other enzymes. For instance:

- Glycosidase Inhibition : Compounds structurally related to this compound have been evaluated for their inhibitory effects on glycosidases. The inhibition potency is often categorized using IC50 values:

The boronate group is critical for binding to the active sites of enzymes like α-glucosidases, which play roles in carbohydrate metabolism.

Cell Growth Modulation

The compound's ability to inhibit cell growth has been assessed in various cancer cell lines. Preliminary findings suggest that it may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Inhibition of α-Glucosidase : A related study reported that certain borylated compounds displayed IC50 values as low as 5 μM against α-glucosidase from Saccharomyces cerevisiae, indicating strong inhibitory potential .

- Selectivity in Cancer Cells : Research indicated that some derivatives showed consistent GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 11 to 38 μM across different cancer cell lines . This suggests the potential application of these compounds in cancer therapy.

Data Summary Table

| Biological Activity | Assessed Compound | IC50 Value (μM) | Remarks |

|---|---|---|---|

| Glycosidase Inhibition | Similar Boronates | <10 (Potent) | Effective against α-glucosidases |

| Cell Growth Inhibition | Related Borylated Compounds | 11-38 | Selective against cancer cells |

Wissenschaftliche Forschungsanwendungen

Synthesis Methodology

The synthesis generally involves reactions such as:

- Borylation : The introduction of the boron-containing group through palladium-catalyzed cross-coupling reactions.

- Functionalization : Modification of the aromatic ring to enhance solubility and reactivity.

Cross-Coupling Reactions

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds from aryl halides | |

| Negishi Coupling | Formation of complex organic molecules |

Pharmaceutical Chemistry

The compound has potential applications in pharmaceutical chemistry due to its ability to act as a building block for drug synthesis. It can be integrated into various drug candidates targeting different diseases.

Polymer Chemistry

In polymer science, this compound serves as a precursor for boron-containing polymers which exhibit unique properties such as enhanced thermal stability and electrical conductivity.

| Polymer Type | Properties | Application Area |

|---|---|---|

| Boron-containing Polymers | High thermal stability; electrical conductivity | Electronics |

| Functional Polymers | Biocompatibility; tailored mechanical properties | Biomedical devices |

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki coupling reactions under mild conditions. The reaction yielded high purity products with excellent yields (up to 95%) .

Case Study: Development of Conductive Polymers

Research focused on the application of this compound in developing conductive polymers for electronic applications showed significant improvements in conductivity when doped with other materials . The resulting materials were tested for use in flexible electronics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers of Boronic Ester-Substituted Benzoic Acids

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 1431542-21-0)

- Structure : Boronic ester at the 5-position, methyl group at the 2-position.

- Reactivity : Reduced steric hindrance compared to the 3,4-dimethyl analog, leading to faster coupling rates in Suzuki reactions.

- Applications : Used in catalytic systems requiring minimal steric bulk .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 180516-87-4)

- Structure : Boronic ester at the para position relative to the carboxylic acid group.

- Applications : Preferred for synthesizing symmetric biaryl compounds .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- Structure : Boronic ester at the 3-position.

- Reactivity : Intermediate steric and electronic effects between para and meta isomers.

- Solubility: Similar to the target compound, soluble in ethanol, DMSO, and dichloromethane .

Derivatives with Functional Group Modifications

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- Structure : Methyl ester and trifluoromethyl substituent at the 5-position.

- Reactivity : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the boronic ester, accelerating coupling reactions.

- Stability: Reduced hydrolytic stability compared to non-fluorinated analogs .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2)

Heterocyclic Analogs

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

- Structure : Thiazole ring with boronic ester at the 5-position.

- Reactivity : The sulfur atom in the thiazole ring introduces additional electronic effects, altering binding affinity in catalytic systems.

- Applications : Explored in medicinal chemistry for kinase inhibition .

2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

Comparative Data Table

Key Research Findings

- Synthetic Yields: The synthesis of methyl 4,4-dimethyl-5-(dioxaborolan-2-yl)hexanoate achieved 62% yield under Fe(acac)₃ catalysis, suggesting that steric hindrance in the target compound may require optimized conditions for comparable efficiency .

- Stability : The pinacol boronic ester group in the target compound is stabilized by methyl substituents, reducing hydrolysis rates compared to electron-deficient analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance boronic ester reactivity but reduce stability, whereas electron-donating methyl groups balance reactivity and longevity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for incorporating 3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid into organic frameworks?

- Answer : The compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality. A typical protocol involves reacting it with aryl halides (e.g., bromides or iodides) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or DMF at 60–100°C. The reaction requires inert conditions (N₂/Ar atmosphere) to prevent boronic ester hydrolysis. Yield optimization often involves varying catalyst loading (1–5 mol%) and reaction time (6–24 hours) .

Q. How can the purity of this compound be verified after synthesis or commercial procurement?

- Answer : Use analytical techniques such as:

- HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA).

- ¹H/¹³C NMR : Key peaks include the methyl groups on the dioxaborolane ring (δ ~1.3 ppm in ¹H NMR) and the aromatic protons (δ 6.8–8.0 ppm).

- Mass spectrometry (HRMS) : Expected molecular ion [M+H]⁺ for C₁₆H₂₃BO₄⁺ (calc. 298.1684).

Purity thresholds >95% are typical for research-grade material .

Q. What are the stability considerations for storing this compound?

- Answer : The boronic ester is sensitive to moisture and protic solvents . Store under inert gas (Ar) at –20°C in a desiccator. Long-term stability (>6 months) requires protection from light and oxygen. Decomposition products (e.g., free boronic acid) can be monitored via FTIR (loss of B-O stretching at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the 3,4-dimethyl and dioxaborolane groups influence reactivity in cross-coupling reactions?

- Answer : The ortho-methyl groups on the benzoic acid moiety create steric bulk, reducing reaction rates but improving regioselectivity. For example, in coupling with meta-substituted aryl halides, yields decrease by ~15–20% compared to unsubstituted analogs. Kinetic studies (e.g., monitoring via GC-MS) show prolonged induction phases due to slower oxidative addition of Pd into the C–X bond. Use of bulky ligands (e.g., SPhos) can mitigate this by accelerating transmetalation .

Q. What strategies are effective for functionalizing the benzoic acid group without cleaving the boronic ester?

- Answer : Protection of the carboxylic acid (e.g., methyl ester formation using SOCl₂/MeOH) is critical before further reactions. Post-functionalization, the ester can be hydrolyzed under mild conditions (LiOH, THF/H₂O). Alternative approaches include coupling the acid directly via amide bond formation (EDC/HOBt activation) with amines, preserving the boronic ester .

Q. How can this compound be integrated into conjugated polymer systems for sensor applications?

- Answer : As a monomer in donor-acceptor (D-A) polymers , its benzoic acid group enables solubility tuning via pH adjustment. For example, copolymerization with thiophene derivatives via Stille coupling yields polymers with intramolecular charge transfer (ICT) properties. These materials exhibit fluorescence quenching in the presence of nitroaromatics (detection limit ~10⁻⁸ M), making them viable for explosive sensors. Characterization includes UV-vis (λₐₜₜ ~450 nm) and cyclic voltammetry (HOMO/LUMO estimation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.